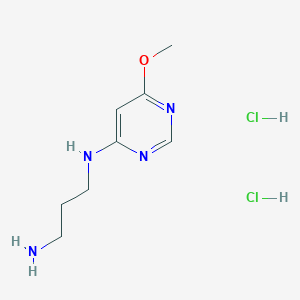![molecular formula C20H22N4O2 B2370480 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-28-5](/img/structure/B2370480.png)
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as PNU-95700, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of substances known as phthalazinone ureas, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Chemical Reactions and Synthesis
- Base-catalyzed and Acid-catalyzed Reactions : N-(Arylsulfonyloxy)phthalimides, similar in structure to 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, undergo base-catalyzed Lossen rearrangement with amines and amino acids to give N,N′-diaryl ureas. They also undergo acid-catalyzed Beckmann rearrangement, resulting in a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).
- Urea as a Leaving Group : In synthetic chemistry, urea can act as a leaving group in the synthesis of various compounds, as shown in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one (Wellmar, 1998).
Crystallography and Structural Studies
- Host for Distinction of Acids : 1-Phenyl-3-(quinolin-5-yl)urea, a compound structurally related to the one , has been used to distinguish between phthalic acid and terephthalic acid through co-crystal formation and structural characterization (Kalita & Baruah, 2013).
Environmental Applications
- Determination of Antifouling Biocides : Urea derivatives have been utilized in the analytical methods for the determination of antifouling biocides in environmental samples. Techniques like high-performance liquid chromatography have been used for this purpose (Gatidou et al., 2005).
Miscellaneous Applications
- Synthesis of Novel Compounds : Urea derivatives are instrumental in synthesizing various novel compounds with potential applications in different fields, such as pharmaceuticals and materials science. For instance, the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea represents an unexpected product of a condensation reaction, showcasing the versatility of urea derivatives in chemical synthesis (Xu, Chen, & Liu, 2009).
Rheology and Gelation
- Influence on Rheology and Morphology of Gels : Certain urea derivatives can influence the rheology and morphology of gels, making them useful in material sciences for creating substances with specific physical properties (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)13-8-10-14(11-9-13)22-19(26)21-12-17-15-6-4-5-7-16(15)18(25)24-23-17/h4-11H,12H2,1-3H3,(H,24,25)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKZKFVEHWIPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)
![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)





![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)

![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)
